(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a pyridinylmethylene moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
403650-69-1 |
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Molecular Formula |
C18H17N5O |
Molecular Weight |
319.368 |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
WNQXBWWFSFUKSP-UDWIEESQSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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